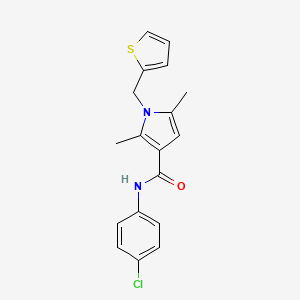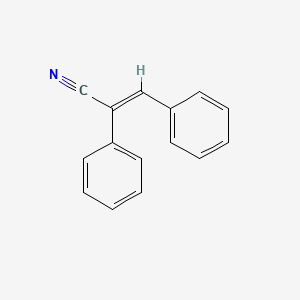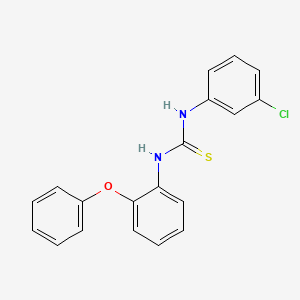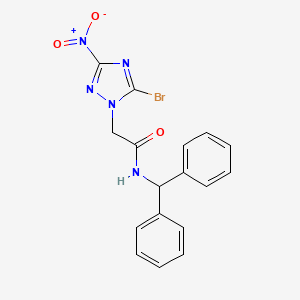![molecular formula C18H21N3O B1223484 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone](/img/structure/B1223484.png)
3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone is a member of pyridines and a member of piperazines.
Scientific Research Applications
Antimuscarinic Activity
3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone has been studied for its antimuscarinic activity. This compound is part of a class of substituted 1-phenyl-3-piperazinyl-2-propanones, which were examined for selectivity on muscarinic receptors and effects on bladder function, mydriasis, and salivation in animal models. The nature of the substituent group on the terminal nitrogen of the piperazine moiety significantly influenced potency and selectivity (Kaiser et al., 1993).
Antitumor Activity
A series of 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, related to the compound , displayed significant cytotoxicity against tumor cell lines in vitro and potent antitumor activity in vivo (Naito et al., 2005).
Serotonin Receptor Selectivity
New homo and hetero bis-piperazinyl-1-propanone derivatives, similar in structure to 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone, have been identified as selective ligands for 5-HT7 over 5-HT1A serotonin receptors. These compounds displayed nanomolar affinity values for the 5-HT7 receptor (Intagliata et al., 2016).
Neuroleptic Activity
Derivatives with a similar structural motif have been shown to possess potent neuroleptic activity, with certain compounds exhibiting a long duration of action in pharmacological tests (Boswell et al., 1978).
Enzymatic Resolution in Therapeutics
Enzymatic resolution of derivatives of 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone has been used in the preparation of optically pure compounds with potential as antitussive and central sedative therapeutic agents (Bianchi et al., 1992).
Analytical Methods for Purity Evaluation
Analytical methods like HPLC and TLC have been developed for determining the purity of compounds structurally related to 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone. This is crucial in pharmaceutical contexts for quality control (Muszalska et al., 2005).
Mast Cell Stabilizing Activities
Derivatives of 1-(2-pyridinyl)piperazine, structurally related to the compound in focus, have been studied for their mast cell stabilizing activities. These compounds showed significant activity in assays related to anaphylaxis and bronchospasm (Catto et al., 1987).
properties
Product Name |
3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C18H21N3O/c22-18(10-9-16-6-2-1-3-7-16)21-14-12-20(13-15-21)17-8-4-5-11-19-17/h1-8,11H,9-10,12-15H2 |
InChI Key |
JETNPWIMHULIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Tert-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B1223402.png)
![1-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-3-(2-pyridinylmethylamino)-2-propanol](/img/structure/B1223408.png)
![N-[4-[[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolyl]oxy]phenyl]-2-thiophenecarboxamide](/img/structure/B1223410.png)


![7-Chloro-4-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]quinoline](/img/structure/B1223413.png)
![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B1223414.png)

![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223421.png)
![5-[Diethylamino(oxo)methyl]-4-methyl-2-(1-oxopentylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1223422.png)

![N-[5-methyl-2-(4-methylphenyl)-3-pyrazolyl]-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetamide](/img/structure/B1223424.png)
![2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1223425.png)